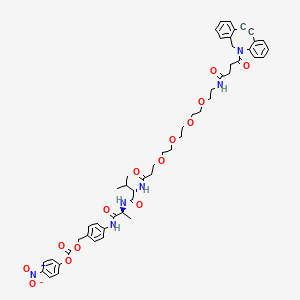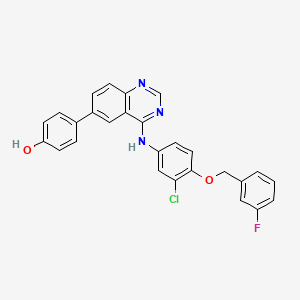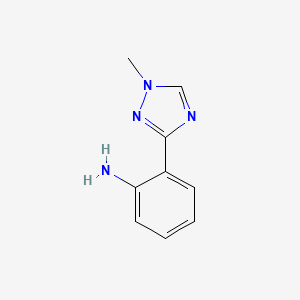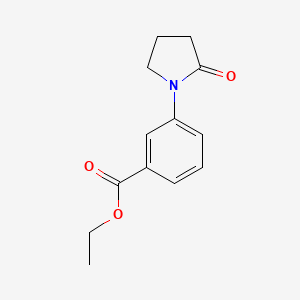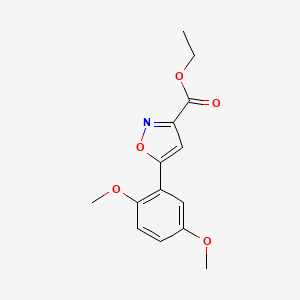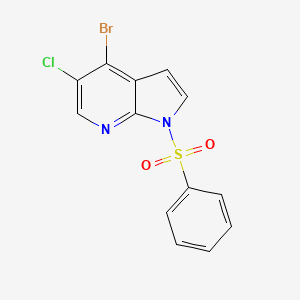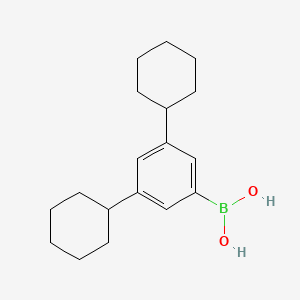
3,5-Dicyclohexylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dicyclohexylphenylboronic acid is an organoboron compound that features a phenyl ring substituted with two cyclohexyl groups at the 3 and 5 positions and a boronic acid functional group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyclohexylphenylboronic acid typically involves the reaction of 3,5-dicyclohexylbromobenzene with a boron-containing reagent. One common method is to use a Grignard reagent, such as cyclohexylmagnesium bromide, followed by the addition of trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dicyclohexylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3,5-Dicyclohexylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a molecular probe due to its ability to form reversible covalent bonds with diols.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-Dicyclohexylphenylboronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as molecular recognition and catalysis. The compound’s molecular targets and pathways depend on the specific context of its use, such as in catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain contexts.
3,5-Dimethylphenylboronic acid: Substituted with methyl groups instead of cyclohexyl groups, leading to different steric and electronic properties.
3,5-Di-tert-butylphenylboronic acid: Contains tert-butyl groups, which provide even greater steric hindrance compared to cyclohexyl groups.
Uniqueness
3,5-Dicyclohexylphenylboronic acid is unique due to the presence of the bulky cyclohexyl groups, which can influence its reactivity and selectivity in chemical reactions. This steric hindrance can be advantageous in certain applications, such as in the selective formation of biaryl compounds in Suzuki-Miyaura coupling reactions.
Propriétés
Formule moléculaire |
C18H27BO2 |
|---|---|
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
(3,5-dicyclohexylphenyl)boronic acid |
InChI |
InChI=1S/C18H27BO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h11-15,20-21H,1-10H2 |
Clé InChI |
JXAUJDSCIBIWPC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C2CCCCC2)C3CCCCC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


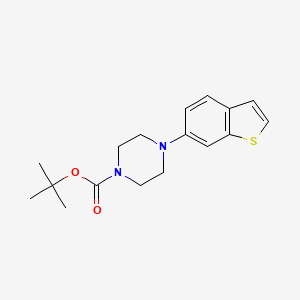
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
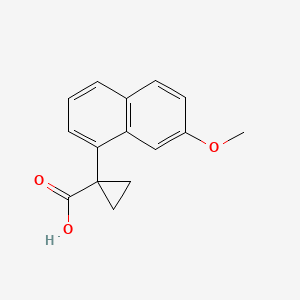
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)
